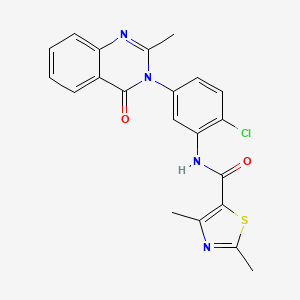

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide

Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a quinazolinone core fused with a thiazole-carboxamide moiety. Its structure includes a 2-methyl-4-oxoquinazoline group linked to a 2-chloro-5-aminophenyl ring, which is further substituted with a 2,4-dimethylthiazole-5-carboxamide side chain. This compound’s design likely targets kinase inhibition or protease modulation, given the pharmacophoric relevance of quinazolinones and thiazoles in drug discovery .

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2S/c1-11-19(29-13(3)23-11)20(27)25-18-10-14(8-9-16(18)22)26-12(2)24-17-7-5-4-6-15(17)21(26)28/h4-10H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIJZZARLDCYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide can be achieved through a multi-step process. One common route involves:

Starting Materials: : The synthesis typically begins with the preparation of 2-methyl-4-oxoquinazoline and 2,4-dimethylthiazole.

Formation of Intermediate: : The next step involves the reaction of 2-methyl-4-oxoquinazoline with 2-chloro-5-aminophenyl to form an intermediate compound.

Coupling Reaction: : The intermediate is then subjected to a coupling reaction with 2,4-dimethylthiazole-5-carboxylic acid under specific reaction conditions (e.g., using a coupling agent like EDCI or DCC in the presence of a base like DIPEA) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated and continuous flow synthesis methods to ensure efficiency and consistency. The industrial synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: : Under oxidative conditions, the thiazole ring may be susceptible to oxidation, potentially forming sulfoxides or sulfones.

Reduction: : The quinazolinone moiety can be reduced under hydrogenation conditions, leading to the formation of the corresponding tetrahydroquinazolinone derivative.

Substitution: : The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: : Hydrogen gas with a palladium or platinum catalyst can facilitate the reduction process.

Substitution: : Nucleophiles can be introduced under basic conditions, often with a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: : Sulfoxides or sulfones

Reduction: : Tetrahydroquinazolinone derivative

Substitution: : Substituted phenyl derivatives

Scientific Research Applications

Chemistry: : It can serve as a building block for synthesizing more complex organic molecules and polymers.

Biology: : Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: : The compound may have therapeutic potential as an anticancer, antibacterial, or antiviral agent, depending on its ability to modulate specific molecular targets.

Industry: : It can be used in the development of novel materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide depends on its interaction with molecular targets. Possible mechanisms include:

Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: : Depending on the target, it could influence signaling pathways, such as inhibiting kinase activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Moieties

- Quinazolinone Derivatives: describes N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, which replaces the thiazole-carboxamide group with a benzodioxole-carboxamide. This substitution reduces steric bulk but may diminish thiazole-mediated hydrogen bonding in target interactions .

- Thiazole-Carboxamide Analogs: details N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide, which shares the thiazole-carboxamide backbone but incorporates a piperidine-hydroxyl group.

Substituent Variations

- Chloro-Substituted Phenyl Rings: The target compound’s 2-chloro-5-aminophenyl group is analogous to the 2-chloro-6-methylphenyl moiety in . Chlorine atoms at ortho positions improve metabolic stability but may increase hydrophobicity compared to methoxy or morpholino substituents (e.g., ) .

- Thiazole Methyl Groups :

The 2,4-dimethylthiazole in the target compound contrasts with ’s 4-methyl-2-phenylthiazole-5-carbohydrazide , where phenyl substitution enhances π-π stacking but reduces steric accessibility .

Purity and Analytical Data

- HPLC Purity :

While direct data for the target compound are unavailable, analogs like 16c (99.34% purity, 9.37 min retention time) and 16d (97.05%, 11.98 min) in highlight the importance of reverse-phase HPLC for quality control in similar scaffolds .

Physicochemical Properties

Melting Points and Solubility

- reports melting points (e.g., 206–208°C for 4f ), suggesting that the target compound’s melting point may exceed 200°C due to rigid aromatic stacking .

- The 2,4-dimethylthiazole group likely improves lipid solubility compared to polar substituents like morpholino () or hydroxyl groups () .

Spectroscopic Data

- 1H NMR Shifts: The quinazolinone NH proton (δ ~10–12 ppm) and thiazole methyl groups (δ ~2.5 ppm) would align with shifts observed in and .

- HRMS Validation :

High-resolution mass spectrometry (HRMS) for the target compound would resemble ’s [M + H]+ ion patterns, with a calculated molecular mass of ~433.8 g/mol (similar to ) .

Pharmacological Activity Comparisons

Anticancer Potential

- identifies 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) as potent thiazole derivatives against HepG-2 cells. The target compound’s quinazolinone-thiazole hybrid may exhibit enhanced activity due to dual kinase inhibition mechanisms .

- Structural-Activity Relationships (SAR) :

Kinase Inhibition Prospects

- Quinazolinones are established EGFR inhibitors, while thiazole-carboxamides target VEGFR and PDGFR. The target compound’s dual pharmacophores suggest broad-spectrum kinase activity, akin to ’s pyrimido-oxazin-1-yl derivatives .

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide is , with a molecular weight of 434.8 g/mol. The compound features a chloro group and a quinazolinone moiety, which are known to enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O3 |

| Molecular Weight | 434.8 g/mol |

| CAS Number | 899757-81-4 |

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Case Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (non-small cell lung cancer) with IC50 values ranging from 0.06 µM to 0.1 µM depending on the specific derivative tested .

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazolinone derivatives are frequently explored for their ability to combat bacterial infections.

- Research Findings : In vitro studies indicated that related compounds displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the thiazole ring is believed to contribute to this antimicrobial efficacy.

3. Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinones have been documented, suggesting that this compound may also exert such effects.

- Mechanism : The anti-inflammatory activity is hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Further empirical testing is necessary to elucidate the specific pathways involved.

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step reactions that allow for the functionalization of the quinazolinone and thiazole moieties.

Synthesis Steps :

- Formation of Quinazolinone : The initial step involves synthesizing the quinazolinone core through cyclization reactions.

- Thiazole Formation : Subsequently, thiazole derivatives are synthesized via condensation reactions with appropriate thioketones.

- Final Coupling : The final product is obtained through coupling reactions that link the quinazolinone and thiazole components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.